6-(Aminomethyl)picolinaldehyde
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Overview
Description
6-(Aminomethyl)picolinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of picolinaldehyde, where an aminomethyl group is attached to the sixth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinaldehyde typically involves the functionalization of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Picolinaldehyde: The parent compound, differing only by the absence of the aminomethyl group.
Nicotinaldehyde: A structural isomer with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde: Another isomer with the aldehyde group at the fourth position.
Uniqueness: 6-(Aminomethyl)picolinaldehyde is unique due to the presence of both an aminomethyl and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYRJNAWBMKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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